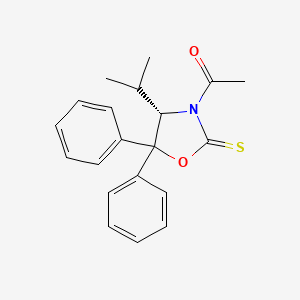
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The presence of acetyl, isopropyl, and diphenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate thioamide with an epoxide under acidic conditions to form the oxazolidine ring. The acetyl and isopropyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The acetyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-one: Similar structure but lacks the thione group.
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thiol: Contains a thiol group instead of a thione.
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-sulfone: Oxidized form with a sulfone group.
Uniqueness
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H21NO2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-[(4S)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m0/s1 |
InChI 键 |
WJCFTHCUULIELA-SFHVURJKSA-N |
手性 SMILES |
CC(C)[C@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



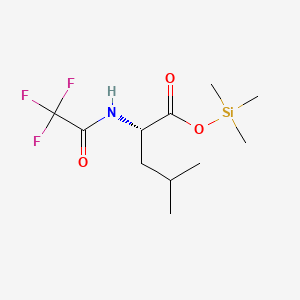
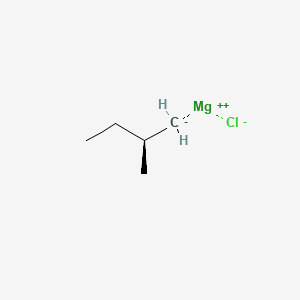
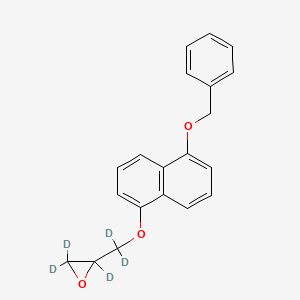
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
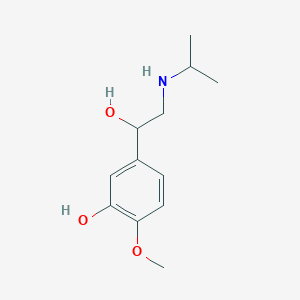


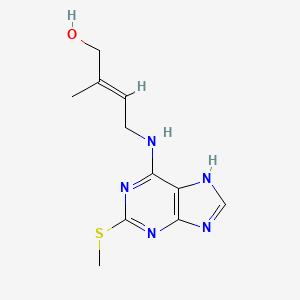
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
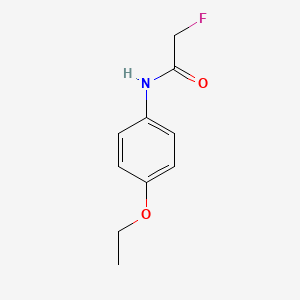
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
